molecular formula C16H21NO4 B332912 butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

Cat. No.: B332912
M. Wt: 291.34 g/mol
InChI Key: WEDABFJUBIFUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is a synthetic organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound belongs to the class of amidobenzoic acids and is characterized by the presence of an oxolanyl group attached to the benzoic acid moiety.

Scientific Research Applications

butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification of 4-aminobenzoic acid with butyl alcohol, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoic acid esters.

Mechanism of Action

The mechanism of action of butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The oxolanyl group may play a role in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(methylamino)-, methyl ester
  • Butanoic acid, 2-oxo-, methyl ester

Uniqueness

butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is unique due to the presence of the oxolanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

butyl 4-(oxolane-2-carbonylamino)benzoate

InChI

InChI=1S/C16H21NO4/c1-2-3-10-21-16(19)12-6-8-13(9-7-12)17-15(18)14-5-4-11-20-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,18)

InChI Key

WEDABFJUBIFUAY-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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